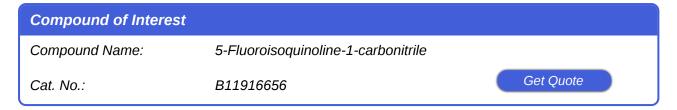


# Spectroscopic and Synthetic Profile of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of **5-fluoroisoquinoline-1-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on closely related analogues: isoquinoline-1-carbonitrile and 5-fluoroisoquinoline. This information serves as a valuable predictive tool for researchers working with this and similar compounds.

### **Spectroscopic Data Analysis**

The following tables summarize the key spectroscopic data for isoquinoline-1-carbonitrile and 5-fluoroisoquinoline. These values provide a strong foundation for predicting the spectral characteristics of **5-fluoroisoquinoline-1-carbonitrile**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: 1H NMR Spectroscopic Data



Compound	Solvent	Chemical Shifts (δ) in ppm
Isoquinoline-1-carbonitrile	Not Specified	Aromatic Protons: Multiplets and doublets in the range of 7.0 - 9.0 ppm are expected.
5-Fluoroisoquinoline	Not Specified	Aromatic Protons: Signals corresponding to the isoquinoline ring protons are anticipated in the aromatic region.
6,7-Methoxyisoquinoline-1- carboxylic acid	DMSO-d6 or CDCl3	Aromatic protons: 7.0 to 9.0 (multiplet/doublet); Carboxylic acid proton: 10 to 13 (broad singlet)[1]

#### Table 2: 13C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ) in ppm
Isoquinoline	Not Specified	Aromatic Carbons: 125-170 ppm; Nitriles (R-C≡N): 110-120 ppm[2]
Mesitylacetylene	Hexadeuterioacetone	Data for a related compound shows various carbon signals.

#### Table 3: 19F NMR Spectroscopic Data (Predicted)

Compound	Solvent	Predicted Chemical Shift (δ) in ppm (Referenced to CFCI3)
5-Fluoroisoquinoline-1- carbonitrile	CDCl3	Aromatic Fluorine (-ArF): +80 to +170 ppm[3]



## Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

Functional Group	Characteristic Absorption (cm-1)
C≡N (Nitrile)	2260-2200 (sharp, medium intensity)
C=C (Aromatic)	1600-1585 and 1500-1400[4]
C-H (Aromatic)	3100-3000[4]
C-F	1400-1000 (strong)

## **Mass Spectrometry (MS)**

Table 5: Mass Spectrometry Data of Isoquinoline-1-carbonitrile



lon	m/z	Relative Intensity (%)
[M]+	154.0	100.0
[M+1]+	155.0	11.6
[M-HCN]+	127.0	33.0
128.0	7.7	
153.0	6.4	
100.0	5.1	
77.0	5.4	
51.0	7.1	
50.0	4.9	
76.0	4.9	
75.0	4.4	
101.0	3.7	<del></del>
126.0	3.2	
74.0	3.1	
99.0	2.4	
63.0	2.4	
102.0	2.4	
103.0	1.9	
63.5	1.4	
52.0	1.3	
62.0	1.3	
39.0	1.2	



The molecular ion peak for **5-fluoroisoquinoline-1-carbonitrile** is predicted to be at m/z 172, corresponding to the molecular formula C10H5FN2.

### **Experimental Protocols**

While a specific protocol for **5-fluoroisoquinoline-1-carbonitrile** is not readily available, a general synthetic approach can be extrapolated from the synthesis of similar fluorinated isoquinoline derivatives.

General Synthesis of Substituted 4-Fluoroisoguinolines:

A common route involves the use of 2-bromobenzaldehydes as starting materials.[5] The synthesis typically proceeds through the following key steps:

- Sonogashira Coupling: The 2-bromobenzaldehyde is coupled with a suitable alkyne in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper co-catalyst (e.g., CuI) in a solvent like triethylamine.[5]
- Imine Formation: The resulting 2-alkynylbenzaldehyde is reacted with a primary amine (e.g., tert-butylamine) to form an imine intermediate.[5]
- Cyclization and Fluorination: The imine is then subjected to a cyclization and fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a silver salt (e.g., AgNO3) and a base (e.g., Li2CO3) in a polar aprotic solvent like N,N-dimethylacetamide (DMA).[5]

Spectroscopic Characterization Protocol:

Standard analytical techniques are employed for the characterization of the final product:

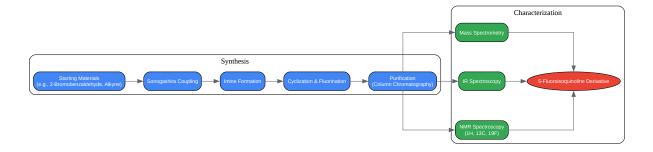
- NMR Spectroscopy:1H, 13C, and 19F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl3 or DMSO-d6. Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR.
  [5]
- IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.[6]



 Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

# **Visualized Experimental Workflow**

The following diagram illustrates a generalized workflow for the synthesis and characterization of a fluorinated isoquinoline derivative.



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Caption: Generalized workflow for the synthesis and characterization of fluorinated isoquinolines.

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